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molecular formula C9H7ClN2O B8497869 6-amino-4-chloroquinolin-2(1H)-one

6-amino-4-chloroquinolin-2(1H)-one

Cat. No. B8497869
M. Wt: 194.62 g/mol
InChI Key: BJKHODVPCGFOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193357B2

Procedure details

In a 250 mL round bottomed flask a suspension of 6-amino-4-chloroquinolin-2(1H)-one (structure 1 of Scheme I, where RA=chloro) (1.94 g, 10 mmol) in 10 mL conc. HCl was cooled to −1° C. and a solution of NaNO2 (0.40 g, 12 mmol) in water (5 mL) was added dropwise over 20 min. The resulting dark yellow suspension was stirred at −1° C. for 2 hours and then a solution of SnCl2.2H2O (5.2 g, 15 mmol) in concentrated HCl (10 mL) was added dropwise over 10 minutes. The resulting light yellow suspension of the hydrazine was stirred at −1° C. for 2 hours and then used directly or stored in a refrigerator at −1° C. until it was used (the crude compound can be stored for at least one month without decomposition).
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[Cl:13].[N:14]([O-])=O.[Na+].O.O.Cl[Sn]Cl.NN>Cl.O>[Cl:13][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([NH:1][NH2:14])[CH:3]=2)[NH:8][C:7](=[O:12])[CH:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
NC=1C=C2C(=CC(NC2=CC1)=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Five
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-1 °C
Stirring
Type
CUSTOM
Details
The resulting dark yellow suspension was stirred at −1° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at −1° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
stored in a refrigerator at −1° C. until it
WAIT
Type
WAIT
Details
can be stored for at least one month without decomposition

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(NC2=CC=C(C=C12)NN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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